Ethyl 2-(3-chloropyrazin-2-YL)acetate
Overview
Description
Ethyl 2-(3-chloropyrazin-2-YL)acetate is a chemical compound with the CAS Number: 914360-82-0. It has a molecular weight of 200.62 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of Ethyl 2-(3-chloropyrazin-2-YL)acetate involves a two-stage process . In the first stage, 2-(3-chloropyrazin-2-yl)acetic acid is combined with 1,1’-carbonyldiimidazole in N,N-dimethyl-formamide for 1 hour . In the second stage, ethanol is added and the mixture is kept at a temperature between 18 - 25 degrees Celsius for 1 hour .Physical And Chemical Properties Analysis
Ethyl 2-(3-chloropyrazin-2-YL)acetate is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The boiling point and other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Material Application
The Synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate explores an efficient route for pyrazole synthesis, highlighting its importance as an intermediate for pesticide production. This study emphasizes the methodological advancements in synthesizing this compound, demonstrating its pivotal role in agricultural chemistry (Yeming Ju, 2014).
Antimicrobial Activity
Synthesis of New 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) Ethanone Derivatives and Study Their Antimicrobial Activity discusses the antimicrobial potential of derivatives synthesized from Ethyl 2-(1H-pyrazol-1-yl)acetate. This research provides insight into the compound's utility in developing new antibacterial agents, highlighting its relevance in pharmaceutical research (M. Asif et al., 2021).
Marine Fungal Metabolites
Three New Compounds from the Marine Fungus Penicillium sp. presents the isolation of novel compounds from a marine fungus, where Ethyl 2-(3-chloropyrazin-2-yl)acetate derivatives may play a role in the structural elucidation of these new entities. This study underscores the compound's significance in natural product chemistry and marine biodiversity (Hong-Hua Wu et al., 2010).
Rubber Material Enhancement
Adhesion Improvement of SBR Rubber explores the use of ester solvents, including Ethyl 2-(3-chloropyrazin-2-yl)acetate, in enhancing the adhesion properties of styrene-butadiene rubber. This application is crucial for improving material properties in the rubber industry, demonstrating the compound's utility beyond pharmaceuticals (M. Romero-Sánchez et al., 2000).
Heterocyclic Chemistry Innovation
Heterocyclic Synthesis with Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates highlights the compound's role in generating diverse heterocyclic systems, pivotal for drug development and synthetic chemistry. The study showcases innovative approaches to constructing complex molecular architectures, emphasizing Ethyl 2-(3-chloropyrazin-2-yl)acetate's versatility (R. Mohareb et al., 2004).
Safety And Hazards
Ethyl 2-(3-chloropyrazin-2-YL)acetate is classified as a warning substance . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
ethyl 2-(3-chloropyrazin-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-7(12)5-6-8(9)11-4-3-10-6/h3-4H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIARWAKHCDJUDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CN=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chloropyrazin-2-YL)acetate |
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